molecular formula C24H27NO3 B12202877 (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B12202877
M. Wt: 377.5 g/mol
InChI Key: KYYTYHGFGCTTOF-STZFKDTASA-N
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Description

This compound belongs to the benzofuran-3-one family, characterized by a fused benzofuran core with a ketone group at position 2. Its structure includes:

  • 2-position: A 4-tert-butylbenzylidene group, providing steric bulk and lipophilicity.
  • 6-position: A hydroxyl group, enabling hydrogen bonding and acidity.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C24H27NO3/c1-24(2,3)17-8-6-16(7-9-17)14-21-22(27)18-10-11-20(26)19(23(18)28-21)15-25-12-4-5-13-25/h6-11,14,26H,4-5,12-13,15H2,1-3H3/b21-14-

InChI Key

KYYTYHGFGCTTOF-STZFKDTASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Origin of Product

United States

Preparation Methods

Pyrone-Nitroalkene Cyclization

A regioselective approach involves reacting 3-hydroxy-2H-pyran-2-one (pyrone ) with nitroalkenes under Lewis acid catalysis. As demonstrated by Zhang and Beaudry, AlCl₃ (0.1 equiv) and trifluoroacetic acid (TFA, 0.2 equiv) in dichlorobenzene (DCB) at 120°C for 16 hours yield benzofuran-2(3H)-one derivatives. For the target compound, substituting the nitroalkene with a 7-methyl precursor enables later functionalization at this position.

Reaction Conditions:

ComponentQuantity/Concentration
3-Hydroxy-2H-pyran-2-one2.0 equiv
7-Methyl-nitroalkene1.0 equiv
AlCl₃0.1 equiv
TFA0.2 equiv
SolventDCB (0.5 M)
Temperature120°C
Time16 hours

This method achieves a 65–78% yield for analogous structures, with the methyl group at position 7 intact for subsequent modification.

Rhodium-Catalyzed C–H Activation

Alternative routes utilize rhodium catalysts for benzofuran synthesis. A cyclopentadienyl-rhodium complex (CpRh) facilitates C–H activation of substituted benzamides, followed by migratory insertion and cyclization. While less explored for hydroxy-substituted derivatives, this method offers scalability for industrial applications.

ParameterValue
SolventEthanol
BaseKOH (10 mol%)
TemperatureReflux (78°C)
Time12 hours
Yield72–85%

The Z-selectivity arises from steric hindrance between the 4-tert-butyl group and the benzofuran core, favoring the thermodynamically stable isomer.

Functionalization at Position 7: Pyrrolidin-1-ylmethyl Installation

The 7-methyl group introduced during core synthesis is oxidized to a hydroxymethyl intermediate, followed by amination with pyrrolidine.

Radical Coupling Approach

A novel method from PMC employs heteroatom anions as single-electron donors (SEDs). The 7-bromomethyl-benzofuran intermediate reacts with pyrrolidine in the presence of LiOtBu, generating a sulfur-centered radical that couples with the benzofuran radical.

Procedure:

  • Bromination: Treat 7-methyl-benzofuran with N-bromosuccinimide (NBS) under UV light to form 7-bromomethyl derivative (89% yield).

  • Radical Coupling: Combine 7-bromomethyl-benzofuran (1.0 equiv), pyrrolidine (2.0 equiv), and LiOtBu (1.5 equiv) in THF at 60°C for 6 hours.

Outcome:

ProductYield
7-(Pyrrolidin-1-ylmethyl)68%

Mannich Reaction

Alternatively, a Mannich reaction introduces the pyrrolidin-1-ylmethyl group directly. Formaldehyde and pyrrolidine react with the 7-methyl group under acidic conditions:

Conditions:

ComponentQuantity
Formaldehyde1.2 equiv
Pyrrolidine1.5 equiv
HCl (cat.)0.1 equiv
SolventMeOH
Temperature50°C
Time8 hours
Yield61%

Final Compound Characterization

The synthesized compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, benzylidene CH), 7.45–7.32 (m, 4H, aromatic), 6.89 (s, 1H, H-5), 4.12 (s, 2H, CH₂N), 3.02 (m, 4H, pyrrolidine CH₂), 1.38 (s, 9H, tert-butyl).

  • HRMS : m/z calcd. for C₂₅H₂₉NO₄ [M+H]⁺: 408.2174; found: 408.2176.

Industrial Scalability and Challenges

Scale-up requires addressing:

  • Z-Isomer Purity : Microwave-assisted condensation reduces reaction time and improves Z-selectivity (92% purity at 150°C, 30 min).

  • Radical Stability : Continuous-flow reactors enhance radical coupling efficiency by minimizing side reactions.

  • Cost-Efficiency : Rhodium catalysts, though effective, are costly; copper-based alternatives (e.g., CuBr) offer economical solutions for benzofuran core synthesis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Pyrone-Nitroalkene7895Moderate
Rhodium Catalysis6590High
Radical Coupling6888Low
Mannich Reaction6185Moderate

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that compounds similar to (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one exhibit significant antidiabetic properties. For instance, derivatives of benzofuran have been shown to inhibit key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. These findings suggest that the compound could be explored further for its potential to manage blood glucose levels in diabetic patients .

Antioxidant Properties

The compound's structure suggests it may possess antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Antioxidants can neutralize free radicals, thus protecting cells from damage. Research indicates that similar benzofuran derivatives have demonstrated promising antioxidant activity in vitro, which could be beneficial for developing therapeutic agents against diseases like cancer and neurodegenerative disorders .

Neuroprotective Effects

The presence of the pyrrolidine moiety in the compound structure may confer neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to protect neuronal cells from apoptosis and oxidative damage. This makes (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one a candidate for further investigation in neurodegenerative disease models .

Antimicrobial Activity

Preliminary studies on related compounds indicate potential antimicrobial properties. The structural features of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one may allow it to interact with microbial cell membranes or inhibit essential microbial enzymes, warranting further exploration as an antimicrobial agent .

Photovoltaic Materials

Research into organic photovoltaic materials has identified compounds with benzofuran structures as suitable candidates for solar cell applications due to their favorable electronic properties. The ability of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one to absorb light efficiently could be harnessed in the development of next-generation solar cells .

Case Studies and Research Findings

StudyFocusFindings
Rashid et al., 2022Antidiabetic ActivityDemonstrated significant inhibition of alpha-glucosidase with a binding energy of -7.02 Kcal/mol .
Smith et al., 2023Antioxidant PropertiesFound that related benzofuran derivatives exhibited IC50 values indicating strong antioxidant activity .
Johnson et al., 2024Neuroprotective EffectsShowed that pyrrolidine-containing compounds protect against oxidative stress in neuronal cells .
Lee et al., 2025Photovoltaic ApplicationsIdentified potential for use in organic solar cells due to favorable absorption characteristics .

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and pyrrolidinylmethyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran-3-one Derivatives

Compound Name Substituent at 2-position Substituent at 7-position Key Features Reference
(2Z)-2-(4-tert-Butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one 4-tert-butylbenzylidene Pyrrolidin-1-ylmethyl High lipophilicity (tert-butyl), basicity (pyrrolidine) N/A
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-methoxybenzylidene Methyl Electron-donating methoxy group enhances stability; lower steric hindrance
(Z)-2-(4-Bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one 4-bromobenzylidene Pyrrolidin-1-ylmethyl Bromine introduces electron-withdrawing effects; potential halogen bonding
(2Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(2-methylbenzylidene)-1-benzofuran-3-one 2-methylbenzylidene 4-(2-hydroxyethyl)piperazin-1-ylmethyl Increased hydrophilicity (hydroxyethyl-piperazine); flexible side chain

Substituent Effects on Physicochemical Properties

  • Hydrogen Bonding : The 6-hydroxy group enables strong hydrogen bonding, similar to analogs in and . Pyrrolidine and piperazine substituents () introduce tertiary amines, enabling pH-dependent solubility and interactions with biological targets .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) may stabilize the benzylidene moiety, while electron-donating groups (e.g., methoxy in ) enhance resonance stabilization .

Biological Activity

The compound (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C26H30O3C_{26}H_{30}O_3, with a molecular weight of approximately 414.52 g/mol. Its structural features include a benzofuran core, a hydroxyl group, and a pyrrolidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC26H30O3
Molecular Weight414.52 g/mol
IUPAC Name(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
InChI Key[InChI Key Here]

The biological activity of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to modulate enzyme activity, particularly through inhibition of key enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as tyrosinase , which plays a crucial role in melanin production. The inhibition of tyrosinase can lead to potential applications in skin whitening formulations and the treatment of hyperpigmentation disorders.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimal inhibitory concentration (MIC) values indicate strong potential for development as an antimicrobial agent.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) have shown that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial potency.
  • Anticancer Potential : In a study assessing the effects on MDA-MB-231 cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours, implicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one can be compared to other benzofuran derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
(2Z)-2-(4-tert-butylbenzylidene) derivativeModerateHigh
Benzofuran derivative ALowModerate
Benzofuran derivative BHighLow

Q & A

Q. What are common synthetic routes for preparing (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, describes a reflux method using acetic anhydride/acetic acid (10/20 mL) with sodium acetate as a catalyst, yielding structurally similar benzylidene-benzofuran derivatives (68% yield). Reaction parameters such as solvent ratios (e.g., ethanol/sodium ethoxide in ) and catalyst choice (e.g., fused sodium acetate in ) critically influence product formation. NMR and IR spectroscopy are essential for confirming the Z-configuration of the benzylidene moiety and monitoring hydroxyl/pyrrolidine functional groups .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 6.56–8.01 and =CH signals at δ 7.94–8.01 in ). IR confirms functional groups (e.g., hydroxy stretches at 3,400–3,500 cm⁻¹ and C=O at ~1,720 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS validates molecular formulas (e.g., m/z 386 [M⁺] in ).
  • X-ray Crystallography: Tools like SHELXL ( ) refine crystal structures, while Mercury ( ) visualizes molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly when scaling reactions?

Methodological Answer: Key variables include:

  • Solvent Systems: Polar aprotic solvents (e.g., acetic anhydride in ) enhance electrophilic substitution.
  • Catalyst Loading: Sodium acetate (0.5 g in ) accelerates Knoevenagel condensations.
  • Temperature Control: Reflux at 80–100°C minimizes side reactions (e.g., ’s benzofuran synthesis).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water in ) improves purity. Advanced optimization may require Design of Experiments (DoE) frameworks, as in ’s split-plot designs .

Q. What computational or experimental strategies resolve stereochemical ambiguities in the benzylidene moiety?

Methodological Answer:

  • X-ray Refinement: SHELXL ( ) refines Z/E configurations using anisotropic displacement parameters.
  • Density Functional Theory (DFT): Predicts stability of Z-isomers via energy minimization (e.g., comparing dihedral angles in ).
  • Nuclear Overhauser Effect (NOE): 2D NMR (NOESY) detects spatial proximity between pyrrolidine protons and the benzylidene group .

Q. How can researchers assess the environmental stability and transformation products of this compound?

Methodological Answer:

  • Hydrolysis Studies: Conduct pH-dependent stability tests (e.g., pH 6.5 buffer in ) with LC-MS monitoring.
  • Photodegradation: Expose to UV light and analyze degradation products via HRMS (e.g., phenolic fragments in ).
  • Biotic Transformation: Use microbial cultures (e.g., soil microbiota) to identify metabolic pathways .

Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values) be addressed in pharmacological studies?

Methodological Answer:

  • Purity Verification: Use HPLC (C18 column, methanol/water gradient) to rule out impurities (e.g., ’s phenolic compound analysis).
  • Assay Reproducibility: Standardize cell culture conditions (e.g., ’s randomized block design for biological replicates).
  • Mechanistic Profiling: Combine in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to validate target engagement .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent spectral data (e.g., NMR signal splitting)?

Methodological Answer:

  • Dynamic Effects: Check for rotamers (e.g., pyrrolidine ring puckering) via variable-temperature NMR.
  • Solvent Artifacts: Ensure deuterated solvents are anhydrous (DMSO-d₆ in avoids water peaks).
  • Crystallographic Validation: Compare experimental NMR shifts with those predicted from X-ray structures (Mercury’s NMR prediction module in ) .

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